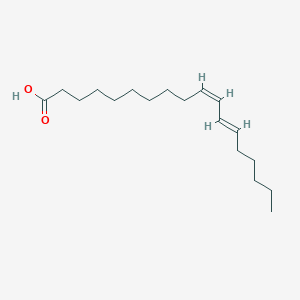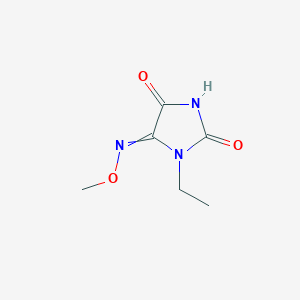
Finasteride Carboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Finasteride Carboxylic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid form using aqueous acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Finasteride Carboxylic Acid Methyl Ester has several applications in scientific research:
Mecanismo De Acción
Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .
Comparación Con Compuestos Similares
Similar Compounds
Finasteride: The parent compound, also a 5α-reductase inhibitor.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Methyl Butyrate: A structurally similar ester used in various chemical applications.
Uniqueness
Finasteride Carboxylic Acid Methyl Ester is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. Its distinct chemical structure allows it to retain some of the biological activities of Finasteride while also serving as a useful intermediate in chemical synthesis .
Propiedades
Número CAS |
116285-38-2 |
|---|---|
Fórmula molecular |
C24H36N2O4 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
Clave InChI |
YPBDVHRLZKLBHH-KSMLJOLJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C |
Sinónimos |
2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester; 1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






